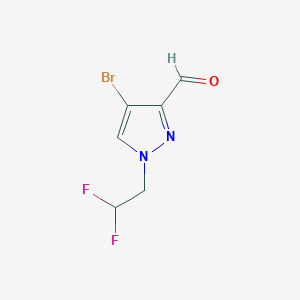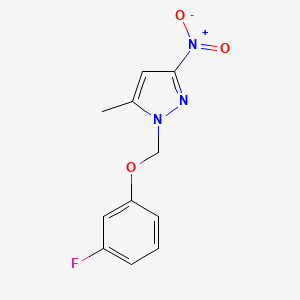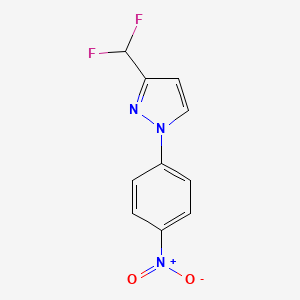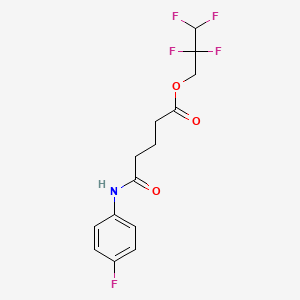![molecular formula C17H13BrN6O2 B10904743 4-bromo-2-methoxy-6-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B10904743.png)
4-bromo-2-methoxy-6-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone: is a complex organic compound that combines a brominated benzaldehyde derivative with a triazinoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps:
-
Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
-
Formation of the Hydrazone
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: 5-Bromo-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
Biology
Biological Probes: Due to its structural features, it can be used in the design of biological probes for studying enzyme activities and protein interactions.
Medicine
Drug Development: The triazinoindole moiety is known for its biological activity, making this compound a candidate for drug development, particularly in cancer and antimicrobial research.
Industry
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully elucidated. it is believed to interact with various molecular targets through its hydrazone and triazinoindole moieties. These interactions may involve:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
DNA Intercalation: The planar structure of the triazinoindole moiety allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the brominated benzaldehyde structure but lacks the triazinoindole moiety.
5H-[1,2,4]Triazino[5,6-b]indole-3-hydrazine: Contains the triazinoindole structure but lacks the brominated benzaldehyde component.
Uniqueness
Structural Complexity: The combination of a brominated benzaldehyde with a triazinoindole moiety makes this compound unique in its structural complexity and potential reactivity.
The dual functional groups provide a wide range of applications in different fields, making it more versatile compared to its individual components.
Properties
Molecular Formula |
C17H13BrN6O2 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
4-bromo-2-methoxy-6-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C17H13BrN6O2/c1-26-13-7-10(18)6-9(15(13)25)8-19-23-17-21-16-14(22-24-17)11-4-2-3-5-12(11)20-16/h2-8,25H,1H3,(H2,20,21,23,24)/b19-8+ |
InChI Key |
BBWZHIUFYAAITN-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)Br |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10904685.png)

![6-(4-chlorophenyl)-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10904705.png)
![6-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10904710.png)
![N'-[(Z)-(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10904715.png)
![5-(4-bromophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904718.png)
![2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10904721.png)
![2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10904724.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10904731.png)


